molecular formula C8H15NO4S B12924468 tert-Butyl 5-methyl-1,2,3-oxathiazolidine-3-carboxylate 2-oxide

tert-Butyl 5-methyl-1,2,3-oxathiazolidine-3-carboxylate 2-oxide

Cat. No.: B12924468
M. Wt: 221.28 g/mol
InChI Key: WYOFEDHKWWPTQR-UHFFFAOYSA-N
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Description

tert-Butyl 5-methyl-1,2,3-oxathiazolidine-3-carboxylate 2-oxide is a chemical compound with the molecular formula C8H15NO5S. It is known for its unique structure, which includes an oxathiazolidine ring. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-methyl-1,2,3-oxathiazolidine-3-carboxylate 2-oxide typically involves the reaction of tert-butyl 5-methyl-1,2,3-oxathiazolidine-3-carboxylate with an oxidizing agent. The reaction conditions often include a controlled temperature and the presence of a catalyst to facilitate the oxidation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation reactions under optimized conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-methyl-1,2,3-oxathiazolidine-3-carboxylate 2-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher oxides, while reduction can yield sulfides .

Scientific Research Applications

tert-Butyl 5-methyl-1,2,3-oxathiazolidine-3-carboxylate 2-oxide is used in various scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 5-methyl-1,2,3-oxathiazolidine-3-carboxylate 2-oxide involves its interaction with specific molecular targets. The oxathiazolidine ring can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 5-methyl-1,2,3-oxathiazolidine-3-carboxylate 2-oxide is unique due to its specific oxathiazolidine ring structure and the presence of both tert-butyl and methyl groups. This combination of features gives it distinct chemical properties and reactivity compared to similar compounds .

Properties

IUPAC Name

tert-butyl 5-methyl-2-oxooxathiazolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4S/c1-6-5-9(14(11)13-6)7(10)12-8(2,3)4/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOFEDHKWWPTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(S(=O)O1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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